molecular formula C17H17ClN2O4 B12333479 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide

Cat. No.: B12333479
M. Wt: 348.8 g/mol
InChI Key: JPGIZPVFMFKSFJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.

    Formation of the Iminoacetamide Moiety: The next step involves the reaction of the chlorophenoxy intermediate with an appropriate amine to form the iminoacetamide moiety.

    Cyclization and Final Assembly: The final step involves the cyclization of the intermediate to form the hexahydroindenone ring system, followed by the assembly of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield reduced derivatives with altered functional groups.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    N-(2-chlorophenyl)acetamide: Another related compound with a different substitution pattern.

Uniqueness

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide

InChI

InChI=1S/C17H17ClN2O4/c18-12-7-3-4-8-13(12)24-9-14(21)19-20-15-16(22)10-5-1-2-6-11(10)17(15)23/h3-4,7-8,10-11,22H,1-2,5-6,9H2

InChI Key

JPGIZPVFMFKSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=C(C2=O)N=NC(=O)COC3=CC=CC=C3Cl)O

Origin of Product

United States

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